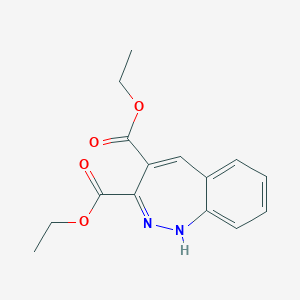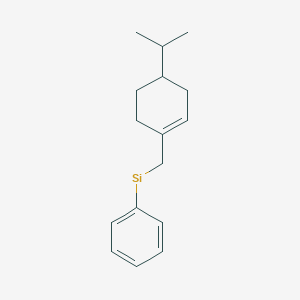
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole is a unique organosilicon compound characterized by its benzazasilole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable silane precursor with an aromatic compound under the influence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control to ensure consistent product quality.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted benzazasilole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to its chemical reactivity and potential biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2,3-dihydro-1H-indol-2-ylidenacetone: This compound shares a similar core structure but differs in its functional groups and reactivity.
1,1,3-Trimethylindane: Another related compound with a similar indane core but different substituents.
Uniqueness
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to the presence of silicon in its structure, which imparts distinct chemical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
属性
CAS 编号 |
58617-54-2 |
|---|---|
分子式 |
C10H15NSi |
分子量 |
177.32 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C10H15NSi/c1-11-8-12(2,3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI 键 |
PDLQYBFUKYBVBK-UHFFFAOYSA-N |
规范 SMILES |
CN1C[Si](C2=CC=CC=C21)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


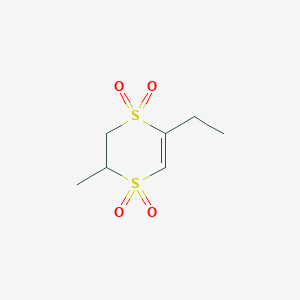


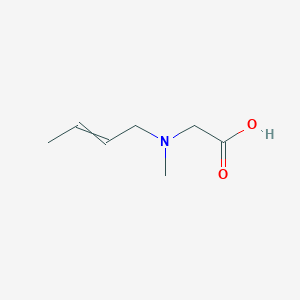


![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
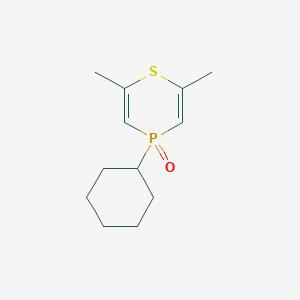
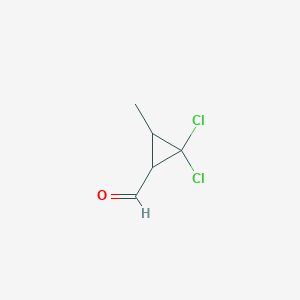
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
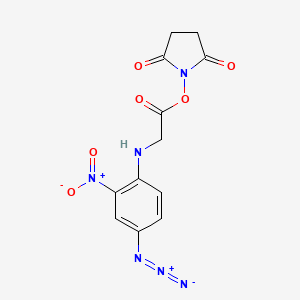
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
